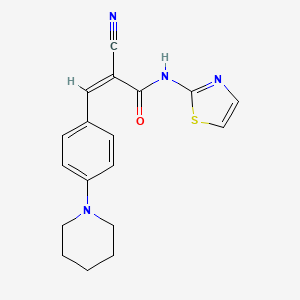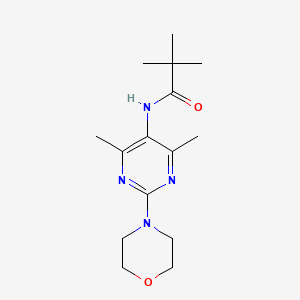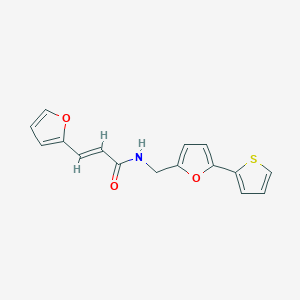![molecular formula C13H12N2O6 B2988719 4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid CAS No. 892293-14-0](/img/structure/B2988719.png)
4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The quinazolinone core, for example, is a bicyclic structure containing a benzene ring fused to a pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis of Ring Junction Heterocyclic Antioxidants
A study by Sompalle and Roopan (2016) highlighted the microwave-assisted synthesis of heterocyclic antioxidants, showcasing the efficient construction of complex molecules in short durations. Although not directly mentioning the compound , this research underscores the importance of heterocyclic compounds in developing antioxidants, which could relate to the synthesis pathways or bioactivity of similar quinazolinone derivatives (Rajesh Sompalle & S. Roopan, 2016).
Heterocyclic Compound Synthesis for Pharmacological Applications
Catarzi et al. (2010) evaluated previously reported triazoloquinoxaline and quinazolinedione derivatives for their pharmacological activity, demonstrating their potential as AMPA receptor antagonists. This study provides insight into the application of quinazolinone derivatives in neuroscience research, suggesting their utility in studying neural receptors and potentially treating neurological disorders (D. Catarzi, et al., 2010).
Novel Heterocyclic Derivatives Synthesis
Al-Salahi and Geffken (2011) synthesized a novel series of triazoloquinazolines, demonstrating the versatility of quinazolinone frameworks in generating diverse bioactive molecules. This research illustrates the compound's relevance in designing new chemical entities with potential therapeutic applications (R. Al-Salahi & D. Geffken, 2011).
Antimicrobial Activity of Quinazoline Derivatives
Antipenko et al. (2009) synthesized and tested triazoloquinazoline derivatives for antimicrobial activity, showcasing the potential of quinazolinone-based compounds in developing new antimicrobials. This study highlights the importance of such compounds in addressing the global challenge of microbial resistance (Lyudmila N. Antipenko, et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown . The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by the compound are yet to be determined . Understanding the compound’s targets will provide insights into the biochemical pathways it may influence and their downstream effects.
Eigenschaften
IUPAC Name |
4-(6,8-dioxo-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c16-11(17)2-1-3-15-12(18)7-4-9-10(21-6-20-9)5-8(7)14-13(15)19/h4-5H,1-3,6H2,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMLPMTMHSYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3R,4R)-3-Bromobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2988638.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2988640.png)

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988642.png)

![4-((E)-((Z)-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2988645.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2988646.png)

![6-Chloro-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2988648.png)



![3-((2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)benzonitrile](/img/structure/B2988659.png)